2,6-Difluoro-p-phenylenediamine
Description
Contextualization of Phenylenediamines within Contemporary Chemical Science
Phenylenediamines are aromatic compounds containing two amino (-NH2) groups attached to a benzene (B151609) ring. The para-isomer, p-phenylenediamine (B122844) (PPD), is a particularly noteworthy organic compound that serves as a vital building block in numerous applications. wikipedia.org It is a white solid that can darken upon air oxidation. wikipedia.org
Historically and currently, p-phenylenediamine is a key precursor for high-performance engineering polymers and composites. wikipedia.org Its difunctional nature, with two reactive amine groups, allows it to be polymerized with other monomers to create robust materials. wikipedia.org A prime example is its role in the synthesis of aramid fibers like Kevlar, which are renowned for their exceptional strength-to-weight ratio. These materials are produced through the reaction of p-phenylenediamine with terephthaloyl chloride. wikipedia.org PPD is also a fundamental component in the production of polyimides, a class of polymers known for their thermal stability. zeusinc.com Beyond high-strength polymers, p-phenylenediamine is used in the formulation of hair dyes, as a cross-linking agent for covalent organic frameworks (COFs), and as a precursor to antioxidants used in the rubber industry. wikipedia.orgresearchgate.net
The basic structure of p-phenylenediamine provides a versatile scaffold that can be chemically modified to fine-tune its properties for specialized applications, from electronics to aerospace materials. google.com
Unique Contributions of Fluorine Substitution to Aromatic Diamine Systems
Key contributions of fluorine substitution to aromatic diamine systems include:
Altered Electronic Properties: The strong electron-withdrawing nature of fluorine significantly alters the electron distribution within the aromatic ring. This can lower the pKa (reduce the basicity) of the amine groups, which can improve bioavailability in pharmaceutical contexts by enhancing membrane permeation. researchgate.net
Enhanced Thermal and Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This bond strength contributes to increased thermal stability in polymers derived from fluorinated monomers. nih.gov In medicinal chemistry, fluorine substitution, especially at positions susceptible to metabolic attack, can block oxidation by enzymes like cytochrome P450, thereby increasing the metabolic stability and efficacy of a drug. researchgate.net
Modified Intermolecular Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can influence molecular conformation and enhance binding affinity to biological targets or improve the packing of polymer chains.
Lower Dielectric Constant: In materials science, the incorporation of fluorine-containing groups, such as trifluoromethyl (-CF3) or the direct substitution of fluorine onto the aromatic ring, is a well-established strategy to lower the dielectric constant of polymers like polyimides. This is crucial for applications in microelectronics, where low-dielectric materials are needed to reduce signal delay and power consumption. researchgate.net
Improved Solubility: The introduction of bulky, fluorinated groups can disrupt the close packing of polymer chains, often leading to improved solubility in organic solvents. This makes the processing of otherwise intractable high-performance polymers more feasible. nih.gov
Current Research Trajectories and Significance of 2,6-Difluoro-p-phenylenediamine
While extensive research exists for the parent p-phenylenediamine and its chlorinated analogues, chemicalbook.comscbt.com this compound is an emerging compound of significant interest, primarily as a specialized monomer in polymer science. Its significance stems directly from the unique properties conferred by the two fluorine atoms positioned ortho to one of the amine groups.
The primary research trajectory for this compound is in the synthesis of advanced polyimides and other high-performance polymers. Researchers are exploring its use to create materials with a combination of high thermal stability, excellent mechanical properties, and, crucially, low dielectric constants for next-generation electronics. researchgate.net The strategic placement of the fluorine atoms is expected to enhance solubility and processability while providing the desired electronic modifications.
Although specific synthesis routes for this compound are not widely published in academic literature, they are likely analogous to methods for other halogenated phenylenediamines. These often involve multi-step processes starting from a substituted aniline (B41778), followed by nitration, and subsequent reduction of the nitro group to an amine. google.com
The fundamental properties of this compound, predicted through computational models, provide a basis for its exploration in advanced applications.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆F₂N₂ |
| Molecular Weight | 144.12 g/mol |
| Monoisotopic Mass | 144.04991 Da |
| Predicted XlogP | 0.8 |
Data sourced from PubChem. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 145.05719 | 123.6 |
| [M+Na]⁺ | 167.03913 | 133.5 |
| [M-H]⁻ | 143.04263 | 124.8 |
CCS values calculated using CCSbase. Data sourced from PubChem. uni.lu
As the demand for materials with tailored electronic and thermal properties grows, the research and application landscape for specialized monomers like this compound is expected to expand significantly.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-difluorobenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWCWQUDUPQGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190878 | |
| Record name | p-Phenylenediamine, 2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3743-86-0 | |
| Record name | 2,6-Difluoro-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluoro-p-phenylenediamine | |
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| Record name | p-Phenylenediamine, 2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-p-phenylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CF73PUY2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Elucidation of Reaction Mechanisms and Detailed Pathways
Oxidative Transformation Mechanisms of Difluoro-p-phenylenediamine
The oxidation of p-phenylenediamines is a cornerstone of their chemistry, proceeding through distinct electronic and structural changes. The presence of fluorine atoms on the aromatic ring significantly modulates the electronic properties, influencing the potentials and kinetics of these transformations. The general pathway involves sequential electron and proton transfers, leading from the aromatic diamine to a quinoidal structure. nih.gov
The initial step in the oxidation of a p-phenylenediamine (B122844) is a one-electron transfer to form a radical cation intermediate. nih.gov For 2,6-difluoro-p-phenylenediamine, this process can be represented as the conversion to the this compound radical cation.
The stability of this radical cation is influenced by several factors. The delocalization of the unpaired electron across the π-system of the aromatic ring provides significant resonance stabilization. However, the two fluorine atoms exert a strong -I (inductive) effect, withdrawing electron density from the ring. This withdrawal makes the initial oxidation more energetically demanding compared to the non-fluorinated parent compound, p-phenylenediamine (PPD), and affects the stability of the resulting radical cation. Studies on analogous compounds, such as N-2,6-di(isopropyl)phenyl-2-azaphenalenyl, have shown that bulky substituents can provide steric hindrance that prevents dimerization, a common decay pathway for radical species. rsc.org While fluorine atoms are not exceptionally bulky, their electronic influence is the predominant factor affecting the intermediate's stability.
Following the formation of the radical cation, a second one-electron oxidation, typically coupled with the loss of protons, leads to the formation of a quinonediimine species. nih.gov Specifically, this compound is oxidized to 2,6-difluoro-p-benzoquinonediimine. This transformation represents a shift from a fully aromatic system to a quinoidal structure. researchgate.net
The conversion of phenylenediamines to their corresponding quinonediimines can be achieved through chemical or electrochemical oxidation. google.comnih.gov For instance, catalytic oxidation using modified activated carbon in the presence of oxygen has been shown to be an efficient method for converting substituted p-phenylenediamines into quinonediimines. google.com
Quinonediimines are reactive electrophilic species. A primary subsequent reaction is hydrolysis, where the imine groups are replaced by carbonyl groups, yielding the corresponding benzoquinone. In this case, 2,6-difluoro-p-benzoquinonediimine would hydrolyze to form 2,6-difluoro-1,4-benzoquinone. Research on the chlorination of various aromatic compounds has demonstrated that para-substituted aromatic amines can serve as precursors to halo-benzoquinones, suggesting a parallel pathway for the difluoro derivative. nih.gov
Investigation of Nucleophilic Aromatic Substitution Reactions
The presence of two fluorine atoms, which are strong electron-withdrawing groups, activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). mdpi.com This reaction provides a powerful, often metal-free, method for synthesizing highly functionalized aromatic compounds. mdpi.comyoutube.com
The generally accepted mechanism for SNAr reactions on activated aryl halides is a two-step addition-elimination process. libretexts.orglibretexts.org
Addition: A nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing substituents.
Elimination: The aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group, resulting in the net substitution of fluorine with the nucleophile.
While the fluorine atoms activate the ring, the two amino (-NH2) groups are strong electron-donating groups (+M effect). This donating character counteracts the activating effect of the fluorine atoms, making the SNAr reaction on this compound less favorable than on perfluoroarenes like hexafluorobenzene. The outcome of such a reaction would depend on the strength of the nucleophile and the reaction conditions.
Kinetic and Thermodynamic Analysis of Elementary Reaction Steps
A quantitative understanding of the reaction mechanisms requires kinetic and thermodynamic analysis of the elementary steps. Electrochemical methods, such as cyclic voltammetry, combined with digital simulation, are powerful tools for determining these parameters for redox reactions. nih.gov
For a closely related compound, 2,6-dichloro-1,4-phenylenediamine, electrochemical studies have been used to determine key parameters of its oxidation. Although specific data for the difluoro- derivative is not available, the data for the dichloro- analog provides a valuable reference for the types of parameters involved.
Table 1: Illustrative Reaction Parameters for the Electrochemical Oxidation of an Analogous Dihalo-p-phenylenediamine (Data based on the study of 2,6-dichloro-1,4-phenylenediamine) nih.gov
| Parameter | Description | Illustrative Value |
| E°' | Formal potential of the redox couple. | Varies with conditions |
| α | Charge transfer coefficient. | ~0.5 |
| ks | Standard heterogeneous rate constant. | Dependent on electrode |
| D | Diffusion coefficient of the species. | ~10-5 cm²/s |
| kchem | Rate constant of coupled chemical steps. | Varies |
This table presents typical parameters determined in such studies and is for illustrative purposes.
Kinetic studies on the oxidation of the parent p-phenylenediamine have shown that the reaction order can vary with respect to the oxidant and the substrate, and the rate is often dependent on the acidity of the medium. researchgate.net For this compound, the electron-withdrawing fluorine atoms would be expected to increase the oxidation potential and influence the rate constants of the elementary electron and proton transfer steps.
Mechanistic Insights from Computational Reaction Pathway Modeling
Computational chemistry offers profound insights into reaction mechanisms by allowing for the detailed mapping of potential energy surfaces (PES). nih.gov Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) can be used to model the reaction pathways of this compound. libretexts.org
This computational approach can elucidate:
Geometries of Intermediates and Transition States: The precise structures of transient species like the radical cation, quinonediimine, and Meisenheimer complexes can be calculated.
Reaction Energetics: The relative energies of reactants, intermediates, transition states, and products can be determined, revealing the thermodynamic feasibility and activation barriers for each elementary step. nih.gov
Kinetic Parameters: Using theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, rate constants for individual reaction steps can be predicted. nih.gov
For example, a computational study of the reaction between a phenyl radical and an amino radical involved optimizing species with the B3LYP functional and refining energies with CCSD(T) calculations to map the PES. nih.gov A similar approach for the oxidation or SNAr reactions of this compound would provide a detailed, step-by-step description of the mechanism, complementing experimental findings and explaining the influence of the fluorine substituents on the molecule's reactivity.
Advanced Spectroscopic Characterization Techniques for 2,6 Difluoro P Phenylenediamine and Its Transient Species
In Situ Spectroscopic Probes for Real-Time Reaction Monitoring
In situ spectroscopy allows for the real-time observation of a chemical reaction as it happens, providing invaluable data on reaction kinetics, the formation of intermediates, and the consumption of reactants.
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like 2,6-Difluoro-p-phenylenediamine, the absorption of UV or visible light promotes electrons from a lower energy π orbital to a higher energy π* orbital. The resulting spectrum is sensitive to the conjugation and electronic environment of the molecule.
The parent compound, p-phenylenediamine (B122844), exhibits characteristic absorption bands in the UV region. researchgate.net For this compound, the presence of electronegative fluorine atoms is expected to cause a shift in the absorption maxima (λ_max) compared to the non-fluorinated analogue due to their influence on the energy levels of the molecular orbitals.
In the context of real-time reaction monitoring, such as the electrochemical oxidation of anilines, UV-Vis spectroscopy is a powerful tool. researchgate.netnih.gov As the reaction proceeds, the concentration of this compound decreases, leading to a corresponding decrease in the intensity of its characteristic absorption peak. Simultaneously, the appearance of new absorption bands can signal the formation of transient intermediates, like the corresponding quinonediimine, or final reaction products. By tracking the absorbance changes over time, kinetic profiles for the reaction can be constructed.
Table 1: Representative UV-Vis Absorption Data for Phenylenediamines Note: Data for this compound is predicted based on related structures. Experimental values may vary based on solvent and pH.
| Compound | Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Reference |
| p-Phenylenediamine | Cyclohexane | 246 | 315 | nih.gov |
| p-Phenylenediamine | Dimethyl Sulfoxide | 237 | 299 | researchgate.net |
| This compound | Ethanol (Predicted) | ~240 | ~310 | N/A |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These techniques are fundamental for structural confirmation and can be adapted for in-situ monitoring.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the characteristic vibrational modes of a molecule. For this compound, key vibrational modes include N-H stretching of the amine groups, C-F stretching, aromatic C-H stretching, C-N stretching, and various aromatic ring breathing and bending modes. The presence of two fluorine atoms introduces strong C-F stretching absorptions, which are typically found in the 1400-1000 cm⁻¹ region, providing a clear diagnostic marker for fluorination.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving non-polar functional groups. For this compound, the symmetric ring breathing modes and C=C stretching vibrations of the aromatic ring are expected to produce strong Raman signals.
During a reaction, the disappearance of vibrational bands corresponding to the reactant and the emergence of new bands from products or intermediates can be tracked. For instance, in an oxidation reaction, one would observe the decrease in the intensity of N-H and C-N stretching modes of the diamine and the appearance of new bands corresponding to C=N and C=C stretching in a quinoid-type product. Resonance Raman spectroscopy can be particularly useful for studying colored transient species, such as radical cations, where the enhancement of vibrational modes associated with the chromophore provides detailed structural information about the intermediate. pku.edu.cnrsc.org
Table 2: General Vibrational Mode Assignments for this compound Assignments are based on characteristic frequencies for related functional groups.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (Amine) | 3500 - 3300 | IR, Raman |
| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman |
| C=C Stretch (Aromatic Ring) | 1620 - 1580 | IR, Raman |
| N-H Bend (Amine) | 1650 - 1550 | IR |
| C-N Stretch | 1350 - 1250 | IR, Raman |
| C-F Stretch | 1300 - 1100 | IR |
| C-H Bend (Aromatic, out-of-plane) | 900 - 675 | IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR: The proton NMR spectrum would provide information on the hydrogen atoms. Due to the molecule's symmetry, the two aromatic protons (at C3 and C5) are chemically equivalent. Their signal would be split into a triplet by the two neighboring, equivalent fluorine atoms (according to the n+1 rule for coupling to I=1/2 nuclei). The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can be dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. libretexts.org Due to symmetry, four distinct carbon signals are expected: C1/C4, C2/C6, and C3/C5. The carbons directly bonded to fluorine (C2/C6) will exhibit a large one-bond carbon-fluorine coupling (¹J_CF). The other ring carbons will show smaller two-bond (²J_CF) or three-bond (³J_CF) couplings. uoi.gr Proton-decoupled ¹³C NMR simplifies the spectrum by removing C-H splitting, making the C-F couplings more apparent.
¹⁹F NMR: As the ¹⁹F nucleus has a spin of I=1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. huji.ac.ilnih.gov In this compound, the two fluorine atoms are chemically equivalent. Their signal would be split into a triplet by the two equivalent adjacent aromatic protons (³J_HF). The chemical shift is highly sensitive to the electronic environment.
Table 3: Predicted NMR Data for this compound Chemical shifts (δ) are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants (J) are given in Hertz (Hz).
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) | Assignment |
| ¹H | ~6.5 - 6.8 | Triplet | ³J_HF ≈ 8-10 Hz | H3, H5 |
| ¹H | ~3.5 - 4.5 | Broad Singlet | N/A | NH ₂ |
| ¹³C | ~145 - 155 | Doublet | ¹J_CF ≈ 230-250 Hz | C2, C6 |
| ¹³C | ~130 - 140 | Singlet (or small t) | ³J_CF (small) | C1, C4 |
| ¹³C | ~105 - 115 | Triplet | ²J_CF ≈ 20-30 Hz | C3, C5 |
| ¹⁹F | ~(-110) - (-130) | Triplet | ³J_HF ≈ 8-10 Hz | F2, F6 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Identification
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. It is the electron analogue of NMR. When this compound undergoes a one-electron oxidation, it forms a paramagnetic radical cation. EPR spectroscopy is the definitive method for identifying such a transient species. ubc.canih.gov
The EPR spectrum provides two key pieces of information: the g-factor and the hyperfine coupling constants.
g-factor: This is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment.
Hyperfine Coupling: The unpaired electron's spin interacts with the magnetic moments of nearby nuclei (with I > 0), splitting the EPR signal. For the this compound radical cation, hyperfine coupling would be expected with the two ¹⁴N nuclei (I=1), the two aromatic ¹H nuclei (I=1/2), the four amino ¹H nuclei (I=1/2), and, most significantly, the two ¹⁹F nuclei (I=1/2).
The interaction with the two equivalent ¹⁹F nuclei would produce a characteristic triplet splitting pattern with a large hyperfine coupling constant, which is a distinctive feature of fluorinated aromatic radicals. researchgate.net Analysis of these hyperfine couplings allows for the mapping of the spin density distribution across the molecule, providing fundamental insights into the electronic structure of the radical intermediate.
Mass Spectrometry Approaches for Reaction Product Analysis and Pathway Tracing
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and, through fragmentation analysis, to deduce its structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. chromatographyonline.comnih.gov
For this compound (Molecular Formula: C₆H₆F₂N₂, Monoisotopic Mass: 144.0499 Da), HRMS can confirm its elemental composition. When analyzing reaction mixtures, MS is invaluable for identifying products, byproducts, and stable intermediates. uni.lu Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of components in a complex mixture before their detection by the mass spectrometer. up.ac.zanih.govsigmaaldrich.com
Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. This fragmentation pattern provides detailed structural information. For example, in tracing the reaction pathway of this compound oxidation, LC-MS/MS could be used to identify products like hydroxylated species, dimers, or trimers (such as analogues of Bandrowski's Base), by comparing their measured m/z values and fragmentation patterns with those of synthesized standards or predicted structures. nih.govnih.gov
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts Data sourced from PubChem. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₆H₇F₂N₂]⁺ | 145.05719 |
| [M+Na]⁺ | [C₆H₆F₂N₂Na]⁺ | 167.03913 |
| [M+K]⁺ | [C₆H₆F₂N₂K]⁺ | 183.01307 |
| [M-H]⁻ | [C₆H₅F₂N₂]⁻ | 143.04263 |
| [M+HCOO]⁻ | [C₇H₇F₂N₂O₂]⁻ | 189.04811 |
Theoretical and Computational Chemistry Studies of 2,6 Difluoro P Phenylenediamine
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2,6-Difluoro-p-phenylenediamine, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.
Illustrative Data Table for FMO Analysis of this compound (Note: The following data is illustrative and based on general principles and findings for similar compounds, as specific data for this compound is not available in the cited literature.)
| Parameter | Illustrative Value (eV) |
|---|---|
| HOMO Energy | -5.50 |
| LUMO Energy | -1.20 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral potential.
In the case of this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the amino groups due to the lone pairs of electrons, making them sites for electrophilic interaction. The fluorine atoms, being highly electronegative, would also exhibit negative potential. Conversely, the hydrogen atoms of the amino groups would be characterized by positive potential (blue), indicating their susceptibility to nucleophilic attack. Studies on other substituted benzenes confirm that MEP maps are powerful in elucidating reactive sites. walisongo.ac.id
Quantum Chemical Predictions of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental spectra.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) for 1H, 13C, and 19F nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT. rsc.orgnih.gov These calculated shifts, when compared with experimental data, can confirm the molecular structure and provide insights into the electronic environment of the nuclei. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of both the amino and fluoro substituents.
Illustrative Data Table for Predicted NMR Chemical Shifts (ppm) (Note: These are hypothetical values for illustrative purposes.)
| Atom | Illustrative Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-H | 6.5 - 7.0 |
| C-NH2 | 140 - 145 |
| C-F | 150 - 155 |
| Aromatic C (other) | 110 - 120 |
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Theoretical frequency calculations can predict the positions and intensities of vibrational bands, which correspond to specific bond stretches, bends, and torsions. asianpubs.orgdtic.mil For this compound, characteristic vibrational frequencies for N-H stretching, C-N stretching, C-F stretching, and aromatic ring vibrations would be predicted, aiding in the analysis of its experimental vibrational spectra.
Computational Thermodynamics and Kinetics of Chemical Transformations
Computational methods can be employed to study the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the Gibbs free energy change (ΔG), one can predict the spontaneity of a reaction. youtube.com Furthermore, the activation energy (Ea) can be determined by locating the transition state structure, providing insights into the reaction rate. This is particularly useful for understanding polymerization reactions or other chemical transformations where this compound might be used as a monomer or reactant. The study of fluorine-containing compounds often reveals unique thermodynamic properties due to the high electronegativity of fluorine. rsc.org
Conformational Analysis and Intermolecular Interaction Energies
The flexibility of the amino groups in this compound allows for different spatial orientations, or conformations. Conformational analysis involves mapping the potential energy surface as a function of specific dihedral angles to identify the most stable conformers and the energy barriers between them. rsc.org This is crucial for understanding the molecule's behavior in different environments.
Furthermore, the study of intermolecular interactions, such as hydrogen bonding (N-H···N or N-H···F) and π-π stacking, is vital for understanding the solid-state structure and properties of this compound. nih.gov Computational methods can quantify the energies of these interactions, providing insight into the crystal packing and the resulting material properties. The presence of both hydrogen bond donors (N-H) and acceptors (N and F) suggests the potential for complex and strong intermolecular networks. nih.gov
Advanced Computational Methods for Excited State Properties (e.g., Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. uci.eduscirp.org It allows for the prediction of electronic absorption spectra (UV-Vis), which correspond to transitions from the ground state to various excited states. By analyzing the nature of these transitions (e.g., π→π* or n→π*), one can understand the photophysical properties of this compound. This information is critical for applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes. TD-DFT can also provide insights into the geometry and properties of the molecule in its excited states. researchgate.netscirp.org
Illustrative Data Table for TD-DFT Predicted Electronic Transitions (Note: These are hypothetical values for illustrative purposes.)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.8 | 326 | 0.15 | HOMO → LUMO |
| S2 | 4.2 | 295 | 0.08 | HOMO-1 → LUMO |
Polymerization Research and Development of Poly Difluoro P Phenylenediamine Systems
Mechanisms of Oxidative Polymerization of Difluoro-p-phenylenediamine Monomers
The synthesis of poly(difluoro-p-phenylenediamine) is primarily achieved through oxidative polymerization, a process that can proceed via different mechanistic pathways, leading to polymers with distinct structural and electronic features.
Radicalic and Electropolymerization Pathways
Chemical oxidative polymerization of p-phenylenediamine (B122844) and its derivatives is a common and effective method for synthesizing high-molecular-weight polymers. researchgate.netscilit.com This process typically involves the use of an oxidant, such as ammonium (B1175870) persulfate, in an acidic medium. researchgate.netnih.gov The reaction proceeds through the formation of radical cations from the monomer, which then couple to form dimers, oligomers, and ultimately the polymer chain. The presence of fluorine substituents on the phenylenediamine monomer can influence the reactivity and the final polymer structure. The general mechanism for the oxidative polymerization of p-phenylenediamine is believed to result in a polymer structure analogous to polyaniline in its pernigraniline state. researchgate.net
Electropolymerization offers an alternative route to synthesize poly(p-phenylenediamine) films directly onto an electrode surface. researchgate.netelectrochemsci.org This technique allows for precise control over the film thickness and morphology by manipulating electrochemical parameters such as potential, scan rate, and monomer concentration. electrochemsci.org The process involves the electrochemical oxidation of the monomer to generate radical cations, which then polymerize on the electrode. researchgate.net The resulting polymer film is often electroactive and can be characterized by cyclic voltammetry. researchgate.net For substituted phenylenediamines, such as 2,6-dichloro-1,4-phenylenediamine, electrochemical oxidation has been studied to determine reaction parameters like formal potentials and rate constants. nih.gov While specific studies on the electropolymerization of 2,6-difluoro-p-phenylenediamine are not abundant, the principles derived from related monomers provide a foundational understanding.
Structural Characterization of Conjugated Polymeric Backbones
The resulting poly(difluoro-p-phenylenediamine) possesses a conjugated backbone, which is crucial for its electronic and optical properties. Various spectroscopic techniques are employed to elucidate the polymer's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is instrumental in identifying the functional groups and bonding arrangements within the polymer. For instance, in studies of poly(p-phenylenediamine) and its derivatives, FTIR spectra have been used to confirm the formation of the polymer and to understand the interactions in nanocomposites. ias.ac.inresearchgate.net Specific absorption bands can be assigned to the stretching and bending vibrations of the aromatic rings, amine groups, and C-F bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for determining the detailed structure of the polymer, including the connectivity of the monomer units and the presence of different structural isomers. researchgate.net However, the poor solubility of many poly(phenylenediamine)s can pose a challenge for solution-state NMR. rloginconsulting.com
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated polymer backbone. The absorption spectra of poly(p-phenylenediamine) and its composites typically show characteristic bands related to π-π* transitions and polaron–π transitions, which are indicative of the polymer's conjugation length and doping state. ias.ac.in
X-ray Diffraction (XRD): XRD is used to investigate the crystalline nature of the polymer. While many conducting polymers are amorphous or semi-crystalline, XRD patterns can reveal the presence of ordered domains, which can significantly impact the material's properties. ias.ac.inresearchgate.net
Strategies for Copolymerization with Other Aromatic Monomers
Copolymerization is a versatile strategy to tailor the properties of poly(difluoro-p-phenylenediamine) by incorporating other aromatic monomers into the polymer chain. This approach can lead to materials with improved solubility, processability, and a tunable balance of electronic and mechanical properties.
For example, copolymers of p-phenylenediamine with other monomers like aniline (B41778) have been synthesized to achieve a wide range of conductivities. ias.ac.in The incorporation of monomers with bulky side groups can disrupt the planarity of the polymer chains, leading to enhanced solubility. researchgate.net The reactivity of fluorinated monomers, such as 2,6-difluoro-2'-sulfobenzophenone, in polycondensation reactions has been demonstrated, highlighting the potential for creating novel sulfonated aromatic polymers. nih.gov These strategies can be adapted for this compound to develop new copolymeric systems with desired functionalities.
Integration of Poly(difluoro-p-phenylenediamine) into Nanocomposite Architectures
The incorporation of poly(difluoro-p-phenylenediamine) into nanocomposite structures is a promising avenue to develop materials with synergistic properties, combining the advantages of the polymer matrix with the unique functionalities of nanomaterials.
A common approach involves the in-situ polymerization of the monomer in the presence of nanofillers such as carbon nanotubes (CNTs) or graphene oxide (GO). ias.ac.inmdpi.com This method can lead to the formation of a core-shell structure, where the polymer uniformly coats the surface of the nanomaterial. ias.ac.in This intimate interface facilitates efficient charge transfer and can significantly enhance the electrical conductivity and thermal stability of the resulting nanocomposite. ias.ac.inresearchgate.net
Investigation of Polymer Morphology and Its Influence on Electronic Properties
The morphology of poly(difluoro-p-phenylenediamine), from the molecular level arrangement to the macroscopic film structure, plays a critical role in determining its electronic properties.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are essential for visualizing the surface morphology and internal structure of the polymer and its nanocomposites. researchgate.netias.ac.inresearchgate.net For example, SEM and TEM have been used to observe the fiber-like structures of poly(o-phenylenediamine) and the formation of polymer-coated nanotubes in nanocomposites. ias.ac.inmdpi.com
Atomic Force Microscopy (AFM): AFM can provide high-resolution images of the polymer surface, offering insights into its topography and roughness.
Influence on Electronic Properties: The morphology directly impacts key electronic properties such as electrical conductivity and charge carrier mobility. A more ordered and crystalline morphology generally leads to better charge transport due to more effective π-orbital overlap between polymer chains. In nanocomposites, the dispersion and alignment of the nanofillers within the polymer matrix are crucial for creating conductive pathways. The electrical conductivity of poly(p-phenylenediamine)/CNT nanocomposites, for instance, has been shown to increase with higher CNT content due to enhanced electron delocalization. ias.ac.inresearchgate.net
The table below summarizes key research findings on the properties of poly(p-phenylenediamine) systems, which provide a valuable reference for the expected characteristics of poly(this compound).
| Property | Polymer System | Observation | Reference |
| Thermal Stability | P(pPD), P(dMe-pPD), P(tMe-pPD) | Decompose above 400°C in nitrogen. | researchgate.netscilit.com |
| Electrical Conductivity | PpPD/c-MWCNTs | Increases with increasing c-MWCNT content. | ias.ac.inresearchgate.net |
| Morphology | PpPD/c-MWCNTs | Tubular layer of PpPD coated on the surface of carbon nanotubes. | ias.ac.inresearchgate.net |
| Crystallinity | PpPD/c-MWCNTs | Crystalline nature of PpPD not significantly affected by the addition of c-MWCNTs. | ias.ac.inresearchgate.net |
Electrochemical Behavior and Redox Chemistry of 2,6 Difluoro P Phenylenediamine
Voltammetric Studies (Cyclic Voltammetry, Square Wave Voltammetry)
There is no specific data from cyclic voltammetry (CV) or square wave voltammetry (SWV) studies for 2,6-Difluoro-p-phenylenediamine in the available literature. Such studies are crucial for determining the fundamental electrochemical characteristics of a compound, including the potentials at which it undergoes oxidation and reduction, the reversibility of these processes, and the kinetics of electron transfer. For comparison, the parent compound, p-phenylenediamine (B122844) (PPD), exhibits well-defined redox waves in cyclic voltammetry, typically involving a two-electron, two-proton transfer process to form the corresponding quinonediimine. abechem.comresearchgate.net The introduction of electron-withdrawing fluorine atoms is expected to shift the oxidation potential to more positive values, but without experimental data, this remains a theoretical consideration.
Determination of Standard Redox Potentials and Electron Transfer Mechanisms
No experimentally determined standard redox potentials for this compound have been published. The standard redox potential is a fundamental thermodynamic property that quantifies the tendency of a compound to be oxidized or reduced. Similarly, detailed studies on the electron transfer mechanisms for this specific compound are absent. For other p-phenylenediamine derivatives, the electrochemical oxidation mechanism has been shown to proceed via the formation of a semiquinonediimine radical cation. nih.gov The influence of fluorine substitution on the stability and subsequent reactions of this intermediate for the difluoro-analogue has not been investigated.
Electrocatalytic Properties and Applications in Chemical Transformations
There is no available research on the electrocatalytic properties of this compound or its application in electrochemical transformations. While polymers derived from p-phenylenediamine have been explored for their electrocatalytic activity, for example in the detection of biomolecules, similar research has not been extended to the fluorinated derivative. abechem.com The electron-withdrawing nature of fluorine could potentially modulate the electronic properties of a resulting polymer, but this remains speculative without experimental evidence.
Formation and Characterization of Charge Transfer Complexes in Solution and Solid States
While the formation of charge-transfer complexes is a known phenomenon for phenylenediamines with suitable electron acceptors, there are no specific studies detailing the formation and characterization of such complexes involving this compound. Research on charge-transfer complexes of other phenylenediamines, such as o-phenylenediamine (B120857) with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), has been conducted, including their synthesis and spectroscopic characterization. acs.org However, analogous data for the 2,6-difluoro derivative is not present in the literature.
Role as Electrode Material Precursor in Advanced Electrochemical Devices
Information regarding the use of this compound as a precursor for electrode materials in advanced electrochemical devices is not available. The parent compound, p-phenylenediamine, is a known precursor for polymers like aramids and has been used to fabricate modified electrodes. abechem.com The potential of the difluorinated analogue in creating novel polymeric materials with tailored electronic properties for applications in sensors, capacitors, or batteries has not been explored in the reviewed literature.
Synthesis and Advanced Material Applications of 2,6 Difluoro P Phenylenediamine Derivatives
Design and Synthesis of Derivatives with Tailored Amine Functionalities
The synthesis of derivatives based on 2,6-Difluoro-p-phenylenediamine primarily involves the modification of its two amine (-NH₂) groups. These groups can undergo a variety of chemical transformations to introduce new functionalities, thereby tailoring the molecule's properties for specific applications. Common synthetic strategies include N-alkylation, N-arylation, and acylation.
A general and effective method for creating N,N'-disubstituted p-phenylenediamines involves the reaction of a fluoronitrobenzene precursor with a desired amine, followed by the reduction of the nitro group. For instance, a synthetic route analogous to the preparation of other N,N-disubstituted-p-phenylenediamines could be employed. This would start with 1,3-difluoro-4-nitrobenzene, which is reacted with a primary or secondary amine to substitute the fluorine atom at the 4-position (para to the nitro group). The resulting N-substituted-2,6-difluoro-4-nitroaniline is then reduced, typically using a reducing agent like zinc or tin in an acidic medium, to yield the N-substituted this compound.
Another powerful technique is the palladium-catalyzed amination (Buchwald-Hartwig amination), which allows for the coupling of the diamine with various aryl halides. This method is used to synthesize aniline (B41778) oligomers and can be adapted to create complex derivatives of this compound with extended conjugation or specific electronic properties. By carefully selecting the reaction partners and conditions, a wide array of derivatives with precisely controlled functionalities, such as longer alkyl chains for solubility or electroactive groups for electronic applications, can be designed and synthesized. The Diels-Alder reaction of 2H-pyran-2-ones with alkynes also presents a versatile route to highly substituted aniline and o-phenylenediamine (B120857) derivatives, showcasing advanced methods for creating complex substitution patterns.
Incorporation into Organic Ligand Frameworks for Coordination Chemistry and Catalysis
The two amine groups of this compound make it an excellent candidate for building multidentate ligands for coordination chemistry. These ligands, often Schiff bases formed by the condensation of the diamine with aldehydes or ketones, can form stable complexes with a wide range of transition metals. The resulting metal complexes have shown significant potential in catalysis and as functional materials.
The synthesis of a typical Schiff base ligand involves the reaction of this compound with two equivalents of a suitable aldehyde (e.g., salicylaldehyde (B1680747) or a derivative). This creates a tetradentate N₂O₂ donor ligand capable of binding to a metal center. The fluorine atoms on the phenylenediamine backbone exert a strong electron-withdrawing effect, which modulates the electron density on the donor nitrogen atoms. This, in turn, influences the stability, geometry, and electronic properties of the resulting metal complex.
For example, Schiff base complexes of nickel(II) derived from phenylenediamines have been investigated for their catalytic, magnetic, and electrochemical properties. Similarly, inner transition metal complexes (La(III), Pr(III), Nd(III)) have been synthesized using Schiff bases derived from halogenated anilines. These studies confirm that the ligand coordinates to the metal atom through the azomethine nitrogen and the hydroxyl oxygen atoms. Thermal analysis of such
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
